molecular formula C20H19N5O4S2 B2885002 Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 898437-00-8

Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2885002
CAS No.: 898437-00-8
M. Wt: 457.52
InChI Key: AOTCSDRBPDXLBO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound. It belongs to the thiadiazole family, characterized by the presence of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This compound displays a variety of chemical properties due to its unique molecular structure, making it of interest in fields such as medicinal chemistry, biochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

  • Synthesis of 5-(3-phenylureido)-1,3,4-thiadiazole: Starting with phenylisothiocyanate and thiosemicarbazide, these reactants undergo cyclization to form the thiadiazole ring.

  • Attachment of the acetamido group: The synthesized thiadiazole intermediate is then reacted with bromoacetic acid to introduce the thioacetamido group.

  • Esterification: Finally, the resultant intermediate is esterified using ethanol and an acid catalyst to yield this compound.

Industrial Production Methods: Industrial production may utilize continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalysts, solvents, and purification methods are selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can participate in various types of chemical reactions:

  • Oxidation: Can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can occur using hydrogenation with palladium catalysts.

  • Substitution: Undergoes nucleophilic substitution reactions due to the presence of the thiadiazole ring and urea moiety.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, acidic or basic conditions.

  • Reduction: Palladium on carbon, hydrogen gas.

  • Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane.

Major Products:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Conversion to amino derivatives.

  • Substitution: New compounds with varied substituents on the thiadiazole ring.

Scientific Research Applications

Chemistry: In chemical research, this compound is used as a building block for designing new molecules with desired properties, especially in the synthesis of heterocyclic compounds.

Biology: Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological macromolecules to develop new therapeutic agents.

Medicine: The compound's structure allows it to bind to specific biological targets, making it a candidate for drug development

Industry: In the materials science industry, it can be utilized as a precursor for creating new materials with unique electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context of its use:

  • Biological Mechanism: Inhibits or activates enzymes by binding to their active sites, disrupting their normal function.

  • Molecular Targets: Specific proteins or nucleic acids that it interacts with to exert its therapeutic effects.

  • Pathways: Modulates pathways involved in cell signaling, growth, and apoptosis.

Comparison with Similar Compounds

When compared with other thiadiazole derivatives, Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate showcases unique properties:

  • Similar Compounds: 5-(3-phenylureido)-1,3,4-thiadiazole, 4-amino-5-(3-phenylureido)-1,3,4-thiadiazole.

  • Uniqueness: Its specific functional groups (ureido, acetamido, and benzoate ester) contribute to its distinct chemical reactivity and biological activity.

Each step in its synthesis, reaction capabilities, and diverse applications underscores the compound's significance in various scientific and industrial domains. This detailed analysis highlights its potential and versatility in advancing knowledge and technology.

Properties

IUPAC Name

ethyl 4-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S2/c1-2-29-17(27)13-8-10-15(11-9-13)21-16(26)12-30-20-25-24-19(31-20)23-18(28)22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,26)(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTCSDRBPDXLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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